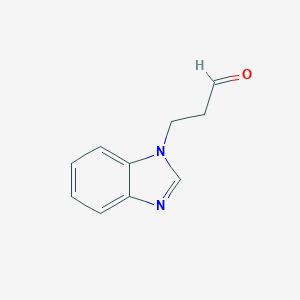

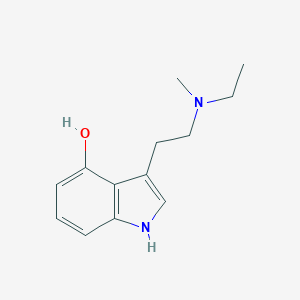

3-(Benzimidazol-1-yl)propanal

Vue d'ensemble

Description

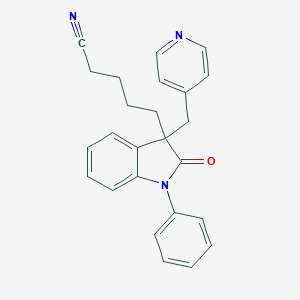

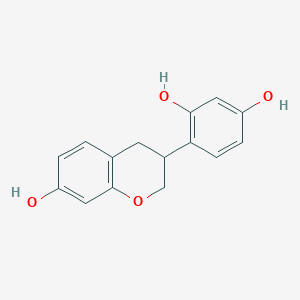

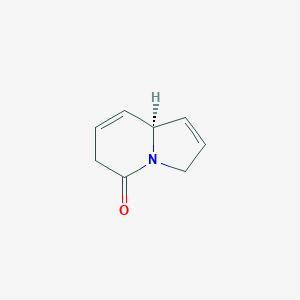

3-(Benzimidazol-1-yl)propanal is a compound that contains a benzimidazole moiety. Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs have shown promising application in biological and clinical studies .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by various methods. For instance, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized by click reaction . The synthesized hybrids were characterized by various spectroscopic techniques like IR, NMR, and HRMS .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives have been provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

Benzimidazole derivatives have been examined in-vitro for their α-amylase and α-glucosidase inhibitory potential . The hybrid 5p was active against α-amylase with IC 50 value of 0.0327 µmol/mL and hybrids 5h, 5o, and 5p were active against α-glucosidase with IC 50 values of 0.0154, 0.0156, and 0.0144 µmol/mL, respectively, comparable to acarbose .Orientations Futures

Benzimidazole derivatives have shown promising applications in biological and clinical studies . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, future research may focus on the design, synthesis, and screening of new benzimidazole derivatives for various pharmacological activities.

Propriétés

IUPAC Name |

3-(benzimidazol-1-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,7-8H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUAWKZCCFADRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621567 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzimidazol-1-yl)propanal | |

CAS RN |

153893-09-5 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)

![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)